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Introduction
Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary

hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to

cinacalcet, Evocalcet was designed to exhibit a more favorable safety and tolerability profile,

particularly concerning off-target effects that contribute to adverse drug reactions. This

technical guide provides a summary of preliminary studies on the off-target effects of

Evocalcet, focusing on its interactions with cytochrome P450 (CYP) enzymes and its

gastrointestinal (GI) safety profile. While comprehensive off-target screening data against a

broad panel of receptors and ion channels are not extensively available in the public domain,

this document synthesizes the existing preclinical and clinical findings to offer insights for

researchers and drug development professionals.

Cytochrome P450 (CYP) Enzyme Inhibition Profile
A key objective in the development of Evocalcet was to minimize the drug-drug interaction

potential associated with the potent CYP2D6 inhibition observed with cinacalcet.[1][2]

Preclinical studies have demonstrated that Evocalcet has a significantly lower propensity for

CYP enzyme inhibition.
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The following table summarizes the in vitro inhibitory effects of Evocalcet on major human

CYP isozymes.

Cytochrome P450 Isozyme IC50 (μM)

CYP1A2 > 50

CYP2A6 > 50

CYP2B6 > 50

CYP2C8 > 50

CYP2C9 > 50

CYP2C19 > 50

CYP2D6 > 50

CYP2E1 > 50

CYP3A4/5 > 50

Source: Kawata T, et al. (2018). A novel

calcimimetic agent, evocalcet (MT-

4580/KHK7580), suppresses the parathyroid

cell function with little effect on the

gastrointestinal tract or CYP isozymes in vivo

and in vitro. PLoS One.[3][4]

These data indicate that Evocalcet does not cause significant direct inhibition of the tested

CYP isozymes at concentrations up to 50 μM, suggesting a low likelihood of clinically relevant

drug-drug interactions mediated by this mechanism.

Experimental Protocols
CYP Inhibition Assay Methodology[3][4]

The direct inhibitory effects of Evocalcet on the activities of nine CYP isozymes were

evaluated in human liver microsomes.
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Test System: Pooled human liver microsomes.

Test Compound: Evocalcet, tested at six concentrations ranging from 0.15 to 50 μM.

Incubation: Each CYP substrate was incubated with human liver microsomes in the presence

or absence of Evocalcet. The incubation mixture contained a nicotinamide adenine

dinucleotide phosphate (NADPH)-generating system.

Analysis: The formation of the specific metabolite for each CYP isozyme was measured

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each isozyme.
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CYP Inhibition Assay Workflow

Gastrointestinal Off-Target Effects
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Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as

nausea and vomiting, which can limit dose escalation and patient compliance.[1] Evocalcet
was developed to mitigate these effects.

Rationale for Reduced Gastrointestinal Side Effects
The improved gastrointestinal safety profile of Evocalcet is attributed to a combination of

factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.

Higher Bioavailability: Evocalcet exhibits significantly higher bioavailability than cinacalcet.

[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic

effect.

Reduced Local Exposure: The lower required dose of Evocalcet leads to reduced exposure

of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local

receptors that may trigger nausea and vomiting.

Less Effect on Gastric Emptying: Preclinical studies in rats have shown that cinacalcet

significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In

contrast, Evocalcet demonstrated a markedly milder effect on gastric emptying.[4]
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Rationale for Improved GI Safety

Data Presentation
Clinical trial data from a head-to-head study comparing Evocalcet and cinacalcet in

hemodialysis patients with secondary hyperparathyroidism demonstrate the improved

gastrointestinal safety profile of Evocalcet.
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Adverse Event Evocalcet (n=317) Cinacalcet (n=317)

Nausea 18.6% 32.8%

Vomiting

Abdominal Discomfort

Abdominal Distension

Decreased Appetite

Source: A phase 3, multicenter,

randomized, double-blind,

active-controlled study of

evocalcet (KHK7580) in

hemodialysis patients with

secondary

hyperparathyroidism. Data

presented at ASN Kidney

Week 2017.

Broad Panel Off-Target Screening
A comprehensive assessment of a drug candidate's off-target profile typically involves

screening against a large panel of receptors, ion channels, transporters, and enzymes to

identify potential liabilities early in development. While it is standard practice in the

pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract

research organizations like Eurofins or CEREP), detailed results from a broad panel screening

for Evocalcet are not publicly available. The primary focus of published literature has been on

the improved CYP interaction profile and gastrointestinal tolerability compared to its

predecessor, cinacalcet.

Conclusion
The available preliminary data on Evocalcet's off-target effects indicate a favorable profile,

particularly in comparison to the first-generation calcimimetic, cinacalcet. The lack of significant

CYP enzyme inhibition at clinically relevant concentrations suggests a lower risk of drug-drug

interactions. Furthermore, the improved gastrointestinal safety profile, supported by both
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preclinical rationale and clinical data, represents a significant clinical advantage. While a

comprehensive public dataset on broad off-target screening is currently unavailable, the

existing evidence supports the conclusion that Evocalcet was successfully designed to

minimize key off-target liabilities, thereby offering an improved therapeutic option for patients

with secondary hyperparathyroidism. Further research and publication of broader safety

pharmacology data would provide a more complete understanding of Evocalcet's off-target

interaction landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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